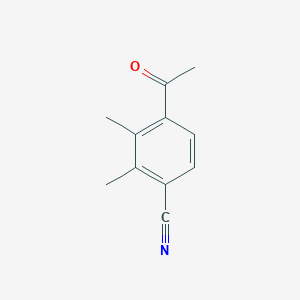
4-Acetyl-2,3-dimethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, characterized by the presence of acetyl and dimethyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3-dimethylbenzonitrile typically involves the acetylation of 2,3-dimethylbenzonitrile. One common method is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzonitrile reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-2,3-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Carboxy-2,3-dimethylbenzonitrile.
Reduction: 4-Acetyl-2,3-dimethylbenzylamine.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound.
Applications De Recherche Scientifique
4-Acetyl-2,3-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2,3-dimethylbenzonitrile depends on its specific application. In chemical reactions, the acetyl and nitrile groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- 2,3-Dimethylbenzonitrile
- 4-Acetylbenzonitrile
- 2,3-Dimethylbenzaldehyde
Comparison: 4-Acetyl-2,3-dimethylbenzonitrile is unique due to the presence of both acetyl and nitrile groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, this compound offers a balance of reactivity and stability, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-acetyl-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)11(9(3)13)5-4-10(7)6-12/h4-5H,1-3H3 |
Clé InChI |
ZEIYONRVIOUJQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)C(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















